molecular formula C17H32O4 B13816637 Dihexyl glutarate CAS No. 3634-95-5

Dihexyl glutarate

Cat. No.: B13816637
CAS No.: 3634-95-5
M. Wt: 300.4 g/mol
InChI Key: GXFXLHQQYQDXKC-UHFFFAOYSA-N
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Description

Dihexyl glutarate is an aliphatic ester derived from glutaric acid (pentanedioic acid) and two hexanol molecules. Its chemical structure features a five-carbon dicarboxylic acid backbone esterified with two linear hexyl groups. This esterification enhances its lipophilicity compared to glutaric acid, making it suitable for industrial applications such as plasticizers, lubricant additives, and solvents .

Properties

CAS No.

3634-95-5

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

dihexyl pentanedioate

InChI

InChI=1S/C17H32O4/c1-3-5-7-9-14-20-16(18)12-11-13-17(19)21-15-10-8-6-4-2/h3-15H2,1-2H3

InChI Key

GXFXLHQQYQDXKC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCC(=O)OCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihexyl glutarate can be synthesized through the esterification of glutaric acid with hexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of glutaric acid to this compound .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glutaric acid and hexanol into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting this compound is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Dihexyl glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dihexyl glutarate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Studied for its effects on cellular metabolism and enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized as a solvent and plasticizer in various industrial processes

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Glutarate Esters

Structural and Physical Properties

The table below summarizes key structural and physical properties of dihexyl glutarate and its analogs:

Compound Molecular Formula Molecular Weight (g/mol) Alkyl/Aromatic Groups Key Properties/Applications
This compound C₁₆H₃₀O₄ 286.41* Linear hexyl High lipophilicity; used in lubricants, plasticizers, and specialty solvents .
Diethyl glutarate (DEG) C₉H₁₆O₄ 188.22 Ethyl Enhanced cellular uptake; modulates CD8+ T cell differentiation at lower doses .
Dimethyl glutarate C₇H₁₂O₄ 160.17 Methyl High volatility; used in fragrances and polymer synthesis .
Dicyclohexyl glutarate C₁₇H₂₈O₄ 296.41 Cyclohexyl Improved thermal stability; potential use in high-temperature lubricants .
Didecyl glutarate C₂₅H₄₆O₄ 426.63 Decyl Low volatility; commercial applications in coatings and adhesives .
Dibenzyl glutarate C₁₉H₂₀O₄ 312.37 Benzyl Aromatic solubility; used in pharmaceuticals and specialty chemicals .
L-Monomenthyl glutarate C₁₅H₂₆O₄ 270.36 Menthol-derived Minty aroma; applied in cooling compositions and personal care products .

*Calculated based on analogous esters.

Functional and Application-Based Differences

Diethyl Glutarate (DEG)
  • Biomedical Relevance : DEG demonstrates superior efficacy in modulating CD8+ T cell differentiation compared to glutaric acid, likely due to enhanced cellular uptake via esterification .
  • Industrial Use : Less common in industrial settings due to lower molecular weight and higher volatility.
Dimethyl Glutarate
  • Volatility : High volatility limits its use in high-temperature applications but makes it suitable for fragrances .
  • Cost-Effectiveness: Lower production costs due to simpler synthesis from methanol.
Dicyclohexyl Glutarate
  • Thermal Stability : Cyclohexyl groups confer rigidity and thermal resistance, ideal for lubricants in automotive or aerospace industries .
Didecyl Glutarate
  • Commercial Scale : Marketed globally for coatings and adhesives due to low volatility and long alkyl chains .
Dibenzyl Glutarate
  • Aromatic Utility: Benzyl groups enhance solubility in non-polar matrices, expanding use in drug delivery systems .
L-Monomenthyl Glutarate
  • Sensory Applications : Provides a cooling sensation and minty aroma, utilized in cosmetics and food flavorings .

Research Findings and Efficacy

  • Esterification Impact : Evidence highlights that esterification improves functionality. For example, diethyl glutarate (DEG) outperforms glutaric acid in T cell modulation, suggesting that esterified forms enhance bioavailability .
  • Industrial Optimization : this compound and didecyl glutarate are preferred in lubricant formulations due to balanced viscosity and stability, whereas shorter-chain esters (e.g., diethyl) are less effective in these roles .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing dihexyl glutarate in academic research?

  • Methodological Answer :

  • Synthesis : Use esterification reactions between glutaric acid and hexanol under acid catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation .
  • Characterization :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify molecular structure. Peaks for ester carbonyl (170-175 ppm in 13C^{13}C-NMR) and hexyl chain protons (δ 0.8–1.5 ppm in 1H^1H-NMR) are critical .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns using electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) .
  • Purity Assessment : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm to quantify impurities (<1% threshold recommended) .

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer :

  • Detailed Documentation : Follow IMRaD (Introduction, Methods, Results, and Discussion) structure. Include exact molar ratios, solvent purity, reaction temperatures, and catalyst concentrations in the "Materials and Methods" section .
  • Replication Protocols : Provide supplementary files with raw spectral data (NMR, MS) and chromatograms. Reference standardized procedures from journals like Beilstein Journal of Organic Chemistry for compound preparation .
  • Negative Controls : Test reaction outcomes with alternative alcohols (e.g., pentanol) to confirm specificity of hexyl ester formation .

Advanced Research Questions

Q. How should researchers address discrepancies in toxicological data for this compound and related esters?

  • Methodological Answer :

  • Read-Across Strategies : Compare toxicokinetic profiles with structurally similar esters (e.g., dimethyl glutarate). Use molar adjustments to extrapolate NOAEL (No Observed Adverse Effect Level) values, as demonstrated in EU-LCI derivations for diisobutyl glutarate .
  • In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity endpoints (e.g., LC50_{50}) when empirical data are scarce .
  • Meta-Analysis : Aggregate data from fragmented studies using PRISMA guidelines to identify trends or outliers in hepatotoxicity or dermal irritation reports .

Q. What advanced analytical techniques are suitable for studying this compound’s interactions with biological systems?

  • Methodological Answer :

  • Binding Studies : Use differential scanning fluorimetry (DSF) to assess ligand-protein interactions. For example, monitor thermal stability shifts in transcription factors when exposed to glutarate derivatives .
  • Metabolomics : Employ LC-MS/MS to quantify urinary metabolites (e.g., α-ketoadipic acid, glutarate) in model organisms. Normalize data to creatinine levels, as done in α-ketoadipic aciduria case studies .
  • Table : Example Metabolite Concentrations in Urine (mmol/mol creatinine)
MetaboliteCase 1Case 2Controls
α-Ketoadipic acid9–4992–450<1
Glutarate9–2169–216<1
Source: Adapted from urinary metabolic profiling in .

Q. How can researchers design experiments to investigate this compound’s role in polymer or solvent applications?

  • Methodological Answer :

  • Solubility Testing : Measure partition coefficients (log P) using shake-flask methods with octanol-water systems. Compare results with dimethyl glutarate (log P ≈ 1.2) to assess hydrophobicity trends .
  • Polymer Compatibility : Conduct thermogravimetric analysis (TGA) to evaluate thermal stability in polymer blends. Monitor decomposition temperatures (>200°C recommended for industrial solvents) .
  • Environmental Impact : Use OECD Test Guideline 301 for biodegradability assessments. Track CO2_2 evolution over 28 days to classify as "readily biodegradable" .

Methodological Considerations for Data Contradictions

  • Root-Cause Analysis : For conflicting toxicity results, validate assay conditions (e.g., cell line viability, exposure duration) and cross-reference with CLP Regulation classifications .
  • Statistical Rigor : Apply ANOVA or Bayesian inference to resolve variability in metabolite concentration data, ensuring p-values <0.05 for significance .

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